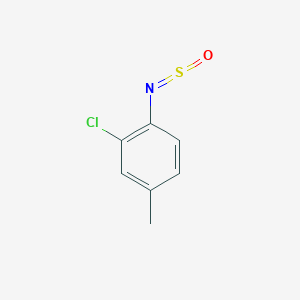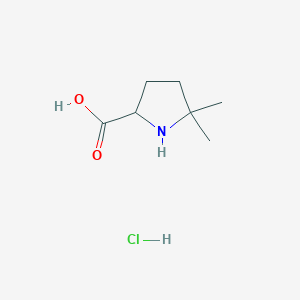
1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Descripción general
Descripción
The compound “1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a pyridazine derivative with a carboxylic acid group, an ethoxy group, and a 3,4-difluorophenyl group attached to it. Pyridazine is a basic aromatic ring structure that is a part of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, a six-membered aromatic ring with two nitrogen atoms. The 3,4-difluorophenyl group would add aromaticity to the structure, and the ethoxy group would provide some ether-like characteristics. The carboxylic acid group would contribute to the acidity of the compound .Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxylic acid group could allow for reactions typical of carboxylic acids, such as esterification or amide formation. The ethoxy group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound could potentially form hydrogen bonds due to the presence of the nitrogen atoms in the pyridazine ring and the oxygen atoms in the carboxylic acid and ethoxy groups .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The compound has been used as a precursor in the synthesis of β-amino acids derivatives, serving as a building block for various cyclic and bicyclic compounds such as derivatives of β-proline, nipecotic acid, and indolizine-6- and quinolizine-3-carboxylic acids. This demonstrates its versatility in chemical synthesis and potential in creating a range of biologically active compounds (Tishkov et al., 2002).
Biological Activity and Drug Development
- Derivatives of the compound have been synthesized and tested for their antibacterial activities. This research highlights the potential of such compounds in developing new antibiotics or antimicrobial agents. The studies focused on synthesizing and characterizing novel derivatives, then evaluating their antibacterial efficacy against Gram-positive and Gram-negative bacteria (Bildirici et al., 2007; Sayed et al., 2003).
Crystallography and Structural Analysis
- The compound has facilitated crystallographic studies, providing insights into molecular structures and interactions. These studies are crucial for understanding the compound's physical and chemical properties, which can be instrumental in the design of new materials or drugs (Arora & Pedireddi, 2003).
Anticancer Research
- Research has been conducted to synthesize derivatives of the compound and test their effectiveness against breast cancer cell lines. This research is significant as it explores the therapeutic potential of the compound and its derivatives in cancer treatment (Gaber et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O4/c1-2-21-10-6-11(18)17(16-12(10)13(19)20)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSPMKVVBAKBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135253 | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3,4-difluorophenyl)-4-ethoxy-1,6-dihydro-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
CAS RN |
1638612-69-7 | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3,4-difluorophenyl)-4-ethoxy-1,6-dihydro-6-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3,4-difluorophenyl)-4-ethoxy-1,6-dihydro-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)




![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)


![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)
